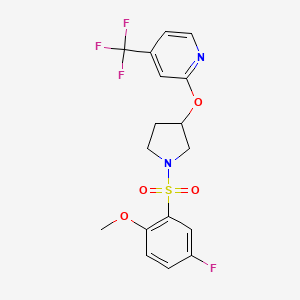
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C17H16F4N2O4S and its molecular weight is 420.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a novel small molecule that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H16F4N2O4S, with a molecular weight of approximately 420.4 g/mol. It features a pyridine ring substituted with both sulfonamide and trifluoromethyl groups, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H16F4N2O4S |
| Molecular Weight | 420.4 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO, methanol, and ethanol |
Biological Activity
The compound exhibits a range of biological activities, particularly in the fields of oncology and metabolic disorders:
- Antitumor Activity : Studies have indicated that this compound may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest. Its structural components allow for interaction with various cellular targets, enhancing its efficacy against cancer cells.
- Antidiabetic Properties : Preliminary research suggests that it may modulate glucose metabolism and insulin sensitivity, making it a candidate for diabetes treatment. The sulfonamide group is known to interact with enzymes involved in glucose regulation.
- Antiviral Potential : Emerging data indicate that derivatives of this compound may exhibit antiviral properties, potentially through inhibition of viral replication mechanisms.
The biological activity of this compound is attributed to its ability to bind to specific molecular targets such as enzymes and receptors involved in disease pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target interaction.
Case Studies
- In Vitro Studies : In a study examining the effects on cancer cell lines, the compound demonstrated significant cytotoxicity against various cancer types at micromolar concentrations, suggesting a promising therapeutic index.
- Animal Models : In diabetic rat models, administration of the compound resulted in reduced blood glucose levels and improved insulin sensitivity compared to control groups, indicating potential for clinical application in metabolic disorders.
- Mechanistic Investigations : Research utilizing molecular docking simulations has shown that the compound can effectively bind to target proteins involved in cancer progression and metabolic regulation, supporting its role as a multi-target therapeutic agent.
Eigenschaften
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N2O4S/c1-26-14-3-2-12(18)9-15(14)28(24,25)23-7-5-13(10-23)27-16-8-11(4-6-22-16)17(19,20)21/h2-4,6,8-9,13H,5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVHZAABTXSSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













